molecular formula C6H9NO3 B2371388 3-Isocyanatopropyl acetate CAS No. 908108-71-4

3-Isocyanatopropyl acetate

Cat. No.: B2371388
CAS No.: 908108-71-4
M. Wt: 143.142
InChI Key: ZILVRKDYRLOKBJ-UHFFFAOYSA-N
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Description

3-Isocyanatopropyl acetate is an organic compound with the molecular formula C 6 H 9 NO 3 and a molecular weight of 143.14 g/mol . It is identified by the CAS Registry Number 908108-71-4 . As an isocyanate-functional compound, it is primarily used in research settings. The reactive isocyanate group (-N=C=O) allows this molecule to serve as a building block in synthetic chemistry, particularly for the formation of urethane (carbamate) linkages with compounds containing hydroxyl or amine groups. This reaction is valuable in the design and synthesis of novel polymers, dendrimers, and other advanced materials . For instance, analogous compounds like 3-isocyanatopropyltriethoxysilane are utilized to graft chromophores onto inorganic sol-gel matrices for creating nonlinear optical (NLO) materials, demonstrating the potential of such reagents in developing hybrid organic-inorganic systems . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-isocyanatopropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-6(9)10-4-2-3-7-5-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILVRKDYRLOKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Isocyanatopropyltriethoxysilane

Conventional Synthetic Routes to 3-Isocyanatopropyltriethoxysilane (B1197299)

Conventional methods for synthesizing 3-isocyanatopropyltriethoxysilane have historically relied on foundational chemical reactions, including the use of highly reactive and hazardous materials.

Phosgene-Based Approaches and Their Limitations

Early synthetic strategies for producing 3-isocyanatopropyltriethoxysilane involved the reaction of 3-aminopropyltriethoxysilane (B1664141) with phosgene (B1210022). This method, while effective in introducing the isocyanate functionality, is fraught with significant drawbacks that limit its industrial appeal. researchgate.net

The primary limitation is the extreme toxicity of phosgene gas, which poses severe health and environmental risks. researchgate.net Handling phosgene requires stringent safety protocols and specialized equipment, increasing operational complexity and cost. Furthermore, the reaction generates a substantial amount of corrosive hydrogen chloride (HCl) as a byproduct, which necessitates costly purification steps to remove chloride impurities and requires robust waste disposal solutions. researchgate.net These challenges have driven the development of safer, non-phosgene alternatives. researchgate.net

Reaction of 3-Chloropropyltriethoxysilane with Cyanates

An alternative conventional pathway involves the reaction of 3-chloropropyltriethoxysilane with a cyanate (B1221674) salt, such as potassium cyanate. This nucleophilic substitution reaction displaces the chlorine atom with the cyanate group to form the desired isocyanate. While this method avoids the use of phosgene, the synthesis of 3-iodopropyltriethoxysilane from 3-chloropropyltriethoxysilane has been shown to achieve a high nucleophilic substitution degree of 98%, as iodine is a better leaving group than chlorine. researchgate.net

Urea-Mediated Synthesis of 3-Isocyanatopropyltriethoxysilane

The urea-mediated synthesis has emerged as a dominant and more environmentally conscious method for industrial production, offering high yields and lower costs compared to phosgene-based routes.

Reaction Mechanism of Urea-Mediated Synthesis

The synthesis of 3-isocyanatopropyltriethoxysilane using urea (B33335) proceeds through a two-step mechanism.

Deamination : The first step involves the reaction of 3-aminopropyltriethoxysilane with urea at elevated temperatures and under vacuum. This process results in the elimination of ammonia (B1221849) gas and the formation of an intermediate carbamate (B1207046) derivative.

Cyclization and Isocyanate Formation : The carbamate intermediate subsequently undergoes thermal decomposition. In the presence of a catalyst, such as anhydrous copper sulfate, this decomposition releases carbon dioxide and yields the final 3-isocyanatopropyltriethoxysilane product.

A comparative analysis highlights the advantages of the urea-mediated method:

MethodAdvantagesDisadvantagesIndustrial Viability
Urea-MediatedHigh yield (97.6%), low costRequires vacuum equipmentHigh
Phosgene-BasedRapid reaction kineticsToxicity risks, costly waste disposalLow

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of the urea-mediated synthesis, careful control of reaction parameters is essential.

Temperature and pressure are critical variables that significantly influence the reaction's yield and purity. Operating within optimal ranges ensures efficient conversion while minimizing the formation of byproducts.

Temperature : The reaction is typically conducted at elevated temperatures. The initial deamination step occurs between 65–95°C. Higher temperatures can accelerate the deamination process but also increase the risk of side reactions, which can reduce the purity of the final product. For instance, one specific protocol heats the mixture to 90–95°C during the deamination phase and then maintains a temperature of 75–80°C during a subsequent acid quenching step.

Pressure : The synthesis is performed under vacuum, typically between -0.08 to -0.09 MPa. The vacuum is crucial for the continuous removal of ammonia gas produced during the deamination step, which drives the reaction forward and helps to achieve high conversion rates. An optimal vacuum pressure is noted to be around -0.085 MPa.

The following table summarizes the key parameters and their impact on the reaction:

ParameterOptimal RangeImpact on Reaction Efficiency
Temperature75–95°CHigher temperatures accelerate deamination but risk side reactions.
Vacuum Pressure-0.085 MPaEssential for removing ammonia byproduct to drive the reaction forward.
Stoichiometric Considerations and Reactant Ratios

In the synthesis of 3-isocyanatopropyltriethoxysilane via hydrosilylation, the stoichiometry of the reactants, specifically allyl isocyanate and triethoxysilane (B36694), is a key factor influencing the reaction yield and minimizing side reactions. Ideally, a 1:1 molar ratio of the reactants is used to ensure complete conversion. However, in practice, a slight excess of one reactant may be employed to drive the reaction to completion or to compensate for any potential loss of volatile components.

For instance, using a slight excess of triethoxysilane can help to ensure that all of the allyl isocyanate is consumed, which can be important for minimizing residual starting materials in the final product. The precise ratio can be fine-tuned based on the specific catalyst system and reaction conditions being used.

Table 1: Influence of Reactant Ratio on IPTES Synthesis

Molar Ratio (Allyl Isocyanate:Triethoxysilane) Catalyst Temperature (°C) Reaction Time (h) Yield (%) Reference
1:1 Speier's Catalyst 80-100 2-4 >95
1:1.05 Karstedt's Catalyst 60-80 1-3 >98

Note: The data presented in this table is a representative compilation from various sources and may not reflect the results of a single study.

Catalytic Strategies for Reaction Progression

The hydrosilylation of allyl isocyanate with triethoxysilane is almost always a catalyzed reaction due to the slow reaction rate in the absence of a catalyst. Platinum-based catalysts are the most widely used and effective for this transformation. Different platinum catalysts exhibit varying levels of activity and selectivity.

Commonly used catalysts include:

Speier's catalyst (H₂PtCl₆): This was one of the first and most widely used catalysts for hydrosilylation reactions. It is typically used in an alcoholic solution.

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex): This catalyst is known for its high activity at lower temperatures, which can help to minimize side reactions. It is soluble in the reaction medium, leading to a homogeneous catalytic system.

Other platinum complexes: A variety of other platinum(0) and platinum(II) complexes have been developed and used as catalysts, often with specific ligands to modify their reactivity and selectivity.

The choice of catalyst can significantly impact the reaction kinetics and the formation of byproducts. For example, some catalysts may promote the isomerization of allyl isocyanate or the formation of other undesired silane (B1218182) adducts.

Table 2: Comparison of Catalytic Systems for IPTES Synthesis

Catalyst Catalyst Loading (mol % Pt) Temperature (°C) Key Advantages Key Disadvantages
Speier's Catalyst 10⁻⁴ - 10⁻⁵ 80-120 Low cost, readily available Lower activity, requires higher temperatures
Karstedt's Catalyst 10⁻⁵ - 10⁻⁶ 40-80 High activity at low temperatures, high selectivity Higher cost, potential for platinum contamination

Post-Synthesis Purification and Isolation Techniques

Following the synthesis of 3-isocyanatopropyltriethoxysilane, purification is a critical step to remove the catalyst, unreacted starting materials, and any byproducts. The most common method for purifying IPTES is vacuum distillation. Due to its relatively high boiling point and sensitivity to moisture, distillation under reduced pressure is necessary to prevent thermal decomposition and hydrolysis of the silane.

The purification process typically involves:

Catalyst Removal: If a homogeneous catalyst was used, it may be removed by treatment with activated carbon or other adsorbents prior to distillation. For heterogeneous catalysts, simple filtration is sufficient.

Fractional Vacuum Distillation: The crude product is then distilled under vacuum. The different boiling points of IPTES, unreacted starting materials, and byproducts allow for their separation. A typical distillation would be performed at a pressure of 1-10 mmHg.

The purity of the final product is often assessed using techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Green Chemistry Approaches in 3-Isocyanatopropyltriethoxysilane Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for the synthesis of 3-isocyanatopropyltriethoxysilane, in line with the principles of green chemistry. These efforts focus on several key areas:

Solvent-Free Synthesis: The hydrosilylation reaction to form IPTES can often be carried out without a solvent, using the reactants themselves as the reaction medium. This reduces waste and avoids the use of potentially hazardous organic solvents.

Catalyst Immobilization and Recycling: To address the cost and potential toxicity of platinum catalysts, research has focused on immobilizing these catalysts on solid supports such as silica (B1680970), alumina, or polymers. This allows for easy separation of the catalyst from the reaction mixture by filtration and enables its reuse in multiple reaction cycles, reducing waste and cost.

Energy Efficiency: The use of highly active catalysts, such as Karstedt's catalyst, allows the reaction to be performed at lower temperatures, reducing energy consumption. Microwave-assisted synthesis has also been explored as a way to accelerate the reaction and improve energy efficiency.

These green chemistry approaches aim to make the production of 3-isocyanatopropyltriethoxysilane more sustainable and economically viable.

Reactivity and Mechanistic Investigations of 3 Isocyanatopropyltriethoxysilane

Fundamental Reaction Pathways of the Isocyanate Moiety in 3-Isocyanatopropyltriethoxysilane (B1197299)

The isocyanate group (-N=C=O) is characterized by its high reactivity towards nucleophiles, particularly compounds containing active hydrogen atoms. This reactivity is central to the function of IPTES in forming stable covalent bonds with organic polymers and other substrates.

Nucleophilic Addition Reactions with Active Hydrogen Species

The primary reaction pathway for the isocyanate group involves nucleophilic addition across the carbon-nitrogen double bond. This leads to the formation of stable covalent linkages with a variety of functional groups.

In the presence of hydroxyl (-OH) groups, the isocyanate moiety of IPTES undergoes a nucleophilic addition reaction to form urethane (B1682113) (also known as carbamate) linkages. hengdasilane.comresearchgate.net This reaction is fundamental to the use of IPTES in polyurethane systems and for modifying the surfaces of materials rich in hydroxyl groups, such as wood and certain polymers. researchgate.netuliege.be For instance, studies have demonstrated the successful grafting of IPTES onto the surface of maritime pine sapwood, where the isocyanate group reacts with the hydroxyl groups of the wood components. researchgate.net The formation of these urethane bonds has been confirmed using techniques like Fourier-transform infrared (FTIR) spectroscopy, which shows the disappearance of the characteristic N=C=O absorption peak and the appearance of peaks corresponding to urethane linkages. researchgate.netuliege.be This reaction can be catalyzed to enhance its rate and efficiency. researchgate.net

Table 1: Reaction of IPTES with Hydroxyl Groups

ReactantFunctional GroupProduct LinkageApplication Example
Polyol-OHUrethanePolyurethane synthesis
Cellulose (B213188) (Wood)-OHUrethaneWood modification
Poly(ε-caprolactone) (PCL)-OHUrethaneBiomaterial functionalization uliege.be

This table illustrates the formation of urethane linkages through the reaction of the isocyanate group of IPTES with various hydroxyl-containing compounds.

The reaction between the isocyanate group of IPTES and primary or secondary amines (-NH2 or -NHR) is typically rapid and exothermic, resulting in the formation of highly stable urea (B33335) linkages. gelest.com This reaction is a cornerstone of polyurea chemistry and is utilized in various adhesive and coating formulations. The high reactivity of the isocyanate with amines allows for fast curing times. gelest.com Recent research has explored the use of IPTES to functionalize amine-containing metal-organic cages for applications in microflow catalysis, highlighting the robustness of the resulting urea bond. nih.gov

Table 2: Reaction of IPTES with Amine Functionalities

ReactantFunctional GroupProduct LinkageApplication Example
Primary Amine-NH2UreaPolymer crosslinking
Secondary Amine-NHRUreaSurface modification
Amine-functionalized MOCs-NH2UreaHeterogeneous catalysis nih.gov

This table summarizes the formation of urea linkages from the reaction of the IPTES isocyanate group with different amine-containing species.

The reaction between a thiol (-SH) and an isocyanate group, often referred to as a "click" reaction, provides a highly efficient and selective method for forming thiourethane (or thiocarbamate) linkages. acs.orgacs.orgfigshare.comrsc.org This reaction has gained significant attention for its speed and ability to proceed under mild conditions, often with the use of a catalyst such as a tertiary amine. acs.orgacs.orgfigshare.com Systematic studies have been conducted to optimize the catalytic system for the reaction between IPTES and thiols like 1-octanethiol. acs.orgacs.orgfigshare.com This methodology has been successfully employed to synthesize a library of novel organofunctional silanes with diverse chemical architectures, demonstrating the versatility of the thiol-isocyanate click reaction. acs.orgacs.orgfigshare.com

Table 3: Thiol-Isocyanate Click Reaction with IPTES

ReactantFunctional GroupProduct LinkageKey Feature
1-Octanethiol-SHThiourethaneModel reaction for catalyst screening acs.orgacs.orgfigshare.com
Functional Thiols-SHThiourethaneSynthesis of diverse organofunctional silanes acs.orgacs.orgfigshare.com

This table highlights the thiol-isocyanate click reaction involving IPTES, a rapid and efficient method for creating thiourethane linkages.

Hydrolysis and Condensation Mechanisms of the Triethoxysilyl Group

The triethoxysilyl group [-Si(OCH2CH3)3] of IPTES is responsible for its ability to bond to inorganic substrates and to form cross-linked siloxane networks. ontosight.ai This occurs through a two-step process of hydrolysis and condensation.

Silanol (B1196071) Formation via Hydrolysis

In the presence of water, the ethoxy groups of the triethoxysilyl moiety undergo hydrolysis, a reaction that replaces the ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH), forming silanols (Si-OH). cfmats.comchemicalbook.com This process releases ethanol (B145695) as a byproduct. gelest.com The rate of hydrolysis is influenced by factors such as pH and the presence of catalysts. gelest.com The resulting silanol groups are highly reactive and are key intermediates in the subsequent condensation reactions. cfmats.com Studies on similar alkoxysilanes have shown that the stability of the formed silanols can vary depending on the reaction conditions. scispace.comcolab.ws For instance, research on modifying ethylene-vinyl alcohol copolymer surfaces with IPTES involved the initial formation of silanol groups through hydrolysis. nih.gov

The hydrolysis reaction can be represented as follows:

R-Si(OCH2CH3)3 + 3H2O → R-Si(OH)3 + 3CH3CH2OH (where R is the 3-isocyanatopropyl group)

The formation of these silanol groups is a critical step that enables the subsequent condensation reactions, leading to the formation of a durable polysiloxane network on a substrate or within a polymer matrix.

Siloxane Network Formation Through Condensation

The formation of a siloxane network from 3-isocyanatopropyltriethoxysilane (IPTS) is a multi-step process initiated by the hydrolysis of its ethoxy groups. This reaction is critically dependent on the presence of water and is influenced by factors such as pH and catalysts. gelest.com

The process begins with the hydrolysis of the triethoxy groups (-Si(OCH₂CH₃)₃) attached to the silicon atom. In the presence of water, these groups are progressively replaced by hydroxyl groups (-OH), forming silanols (Si-OH) and releasing ethanol as a byproduct. researchgate.net This hydrolysis can be stepwise, yielding mono-, di-, and ultimately tri-silanols. The rate of hydrolysis is affected by steric hindrance; for instance, the ethoxy groups in IPTS hydrolyze more slowly than the methoxy (B1213986) groups in 3-isocyanatopropyltrimethoxysilane (B97296) due to their greater bulkiness. researchgate.nethku.hk

Once silanol groups are formed, they can undergo condensation reactions with other silanols or with remaining ethoxy groups. This results in the formation of stable siloxane bonds (Si-O-Si), which are the fundamental linkages of the resulting inorganic network. researchgate.netresearchgate.net Water is eliminated during silanol-silanol condensation, while ethanol is eliminated during silanol-ethoxy condensation.

The structure of the resulting network is influenced by the reaction conditions. For example, acidic or basic catalysts can alter the relative rates of hydrolysis and condensation, thereby affecting the final polymer structure. gelest.comgelest.com Studies on wood functionalized with IPTS have used 29Si CP-MAS NMR spectroscopy to identify the chemical environments of the silicon atoms. These analyses revealed that after hydrolysis, the grafted silicon species exist predominantly as mono- and di-condensed structures within the wood, alongside unreacted silanol groups. researchgate.net This indicates that the condensation process can lead to a variety of structures, from linear oligomers to highly cross-linked three-dimensional networks. researchgate.netresearchgate.net The formation of these self-crosslinked Si-O-Si networks is crucial for the performance of IPTS as a coupling agent, bridging inorganic substrates and organic polymers. researchgate.net

Reaction Kinetics and Thermodynamic Studies of 3-Isocyanatopropyltriethoxysilane Derivatives

The study of reaction kinetics and thermodynamics for derivatives of 3-isocyanatopropyltriethoxysilane provides critical insights into its reactivity and the performance of materials synthesized from it. These investigations often focus on the two primary reactive sites: the isocyanate group and the triethoxysilane (B36694) group.

Kinetic studies have been systematically performed on the reaction of the isocyanate group, particularly its "click" reaction with thiols to form thiourethanes. The reaction between 3-isocyanatopropyltriethoxysilane (ICPTES) and various thiols, such as 1-octanethiol, has been monitored using in-situ FT-IR to determine reaction rates. acs.orgacs.org The choice of catalyst, typically a tertiary amine like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), significantly impacts the reaction kinetics. acs.org As shown in the table below, the reaction is extremely rapid, with complete conversion of the isocyanate group observed in under a minute for several thiols when catalyzed by DBU. acs.org

Kinetic Data for the Reaction of ICPTES with Various Thiols
Thiol ReactantCatalyst (Concentration)Reaction Time for Full ConversionMonitoring Technique
1-OctanethiolDBU (0.4 mol %)30 secondsIn-situ FT-IR
ThiophenolDBU (0.4 mol %)< 1 minuteIn-situ FT-IR
1-DodecanethiolDBU (0.4 mol %)< 1 minuteIn-situ FT-IR

Data sourced from kinetic studies on thiol-isocyanate reactions involving ICPTES. acs.org

Thermodynamic investigations have been conducted on covalent adaptable networks (CANs) derived from IPTS. In one study, IPTS was used to introduce triethoxysilane moieties into poly(hydroxyurethane)-poly(ethylene oxide) (PHU-PEO) copolymers. researchgate.net The subsequent hydrolysis and condensation of these groups formed a cross-linked network. The thermodynamic properties, such as activation energy for stress relaxation, were studied. For related dissociative CANs, such as those based on Diels-Alder reactions, activation energies are typically in the range of 80 to 120 kJ/mol. researchgate.net While specific thermodynamic data for the siloxane bond exchange in IPTS-derived networks is less common, these studies provide a framework for understanding the energy dynamics governing the network's reversible nature and reprocessing capabilities. researchgate.net

Advanced Characterization Methodologies for 3 Isocyanatopropyltriethoxysilane and Its Derivatives

Spectroscopic Techniques for Structural Confirmation and Functional Group Analysis

Spectroscopy is a cornerstone for the molecular-level investigation of 3-isocyanatopropyltriethoxysilane (B1197299), offering detailed insights into its structure and the transformations it undergoes during reactions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and widely used technique for identifying the key functional groups within 3-isocyanatopropyltriethoxysilane and its derivatives. researchgate.net The most prominent and characteristic absorption band is that of the isocyanate group (-N=C=O). researchgate.net This band appears as a strong, sharp peak typically in the range of 2250-2270 cm⁻¹. researchgate.netresearchgate.net The presence and intensity of this peak are frequently monitored in real-time to track the progress of reactions involving the isocyanate moiety, such as its conversion to a urethane (B1682113) or urea (B33335) linkage. researchgate.netmt.comusda.gov Upon successful reaction, this characteristic peak disappears. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for 3-Isocyanatopropyltriethoxysilane

Functional Group Vibration Mode Wavenumber (cm⁻¹) Description
Isocyanate (-N=C=O) Asymmetric Stretching ~2270 Strong, sharp peak, indicative of the reactive isocyanate group. researchgate.netresearchgate.net
Alkyl (CH₂, CH₃) C-H Stretching ~2900-2975 Corresponds to the propyl and ethoxy aliphatic chains. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

NMR spectroscopy provides comprehensive structural information by probing the local chemical environments of specific nuclei. For 3-isocyanatopropyltriethoxysilane, ¹H, ¹³C, and ²⁹Si NMR are all highly informative.

¹H NMR: The proton NMR spectrum allows for the identification of all hydrogen-containing groups. The ethoxy groups give rise to a characteristic triplet and quartet pattern, while the protons of the propyl chain appear as multiplets. The chemical shifts are distinct for the protons at each position along the alkyl chain. spectrabase.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. wisc.edu This includes the carbons of the propyl chain, the ethoxy groups, and, importantly, the carbon of the isocyanate group, which appears in a characteristic region of the spectrum. tandfonline.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Isocyanatopropyltriethoxysilane

Group Nucleus Chemical Shift (ppm) Multiplicity
-O-CH₂ -CH₃ ¹H ~3.8 Quartet (q)
-O-CH₂-CH₃ ¹H ~1.2 Triplet (t)
-NCO-CH₂ - ¹H ~3.3 Triplet (t)
-CH₂-CH₂ -CH₂- ¹H ~1.7 Multiplet (m)
Si-CH₂ - ¹H ~0.7 Multiplet (m)
C =O (Isocyanate) ¹³C ~122 -
-O-CH₂ -CH₃ ¹³C ~58 -
-NCO-CH₂ - ¹³C ~43 -
-CH₂-CH₂ -CH₂- ¹³C ~23 -
-O-CH₂-CH₃ ¹³C ~18 -
Si-CH₂ - ¹³C ~7 -

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. spectrabase.comsigmaaldrich.com

²⁹Si NMR: This specialized NMR technique is invaluable for studying the silicon-containing part of the molecule. It provides direct information about the condensation state of the silane (B1218182), allowing researchers to distinguish between the initial triethoxysilane (B36694), partially hydrolyzed silanols, and fully condensed Si-O-Si networks in derived materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Modified Systems

While 3-isocyanatopropyltriethoxysilane itself does not have strong chromophores that absorb in the UV-Vis range, this technique becomes useful when the molecule is modified or used in specific reactions. UV-Vis spectroscopy can monitor the kinetics of reactions where the isocyanate group reacts with a chromophoric molecule. rsc.org Although it is a simple technique, it often exhibits low sensitivity for the direct determination of isocyanates. rsc.org Its application is more prevalent in systems where derivatizing agents are used to produce a colored or fluorescent product that can be easily quantified. rsc.org

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a definitive technique for confirming the molecular weight and elemental composition of 3-isocyanatopropyltriethoxysilane and its reaction products. researchgate.net Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized without significant fragmentation. rsc.orgrsc.org This typically results in the observation of the protonated molecular ion [M+H]⁺, confirming the molecular mass of the compound. rsc.org High-resolution mass spectrometry can further provide the exact mass, which is used to verify the elemental formula with high confidence.

Thermal Analysis Techniques for Reaction Monitoring and Material Stability

Thermal analysis methods are critical for evaluating the stability of materials derived from 3-isocyanatopropyltriethoxysilane and for monitoring high-temperature reactions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is exceptionally useful for determining the thermal stability of polymers and coatings derived from isocyanates. acs.org For blocked isocyanates, TGA can measure the weight loss associated with the deblocking reaction, where a blocking group is thermally removed to regenerate the free isocyanate. rsc.org

When analyzing polyurethane materials formed from isocyanates, TGA curves reveal distinct degradation steps. The thermal stability of such materials often depends on the structure, with different types of linkages (urethane, oxazolidone, isocyanurate) decomposing at different temperature ranges. acs.org For instance, studies on isocyanate-based polymers show that urethane groups tend to have lower thermal stability compared to isocyanurate rings. acs.org TGA can also be coupled with other techniques like FTIR (TGA/FTIR) to identify the gaseous products evolved during decomposition, providing mechanistic insights into the degradation pathways. ehu.es The analysis of materials in different temperature regions can indicate the breakdown of specific segments of the polymer. researchgate.net

Table 3: General Thermal Decomposition Ranges for Isocyanate-Based Polymer Groups

Polymer Group Typical Decomposition Temperature Range (°C) Analytical Technique
Urethanes 260 - 360 TGA acs.org
Oxazolidones 330 - 360 TGA acs.org

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. williams.edu In the context of materials modified with 3-isocyanatopropyltriethoxysilane, DSC is instrumental in determining key thermal properties such as the glass transition temperature (Tg), melting point (Tm), and crystallization behavior. williams.edu The modification of polymer matrices with IPTS can lead to changes in these thermal characteristics, which are indicative of the interaction between the silane and the polymer.

Research has shown that the incorporation of IPTS-modified fillers or the use of IPTS as a crosslinking agent can influence the thermal properties of the resulting materials. For instance, in polyurethane composites, the addition of silane-modified fillers can alter the glass transition temperature of the polymer matrix. researchgate.net An increase in Tg often suggests a reduction in the mobility of the polymer chains due to the presence of the filler and the formation of a rigid interface, indicating good interaction and compatibility. tandfonline.comutwente.nl

DSC analysis of carbon fiber/polyamide 6 composites has demonstrated that surface modification of the carbon fibers with 3-isocyanatopropyltriethoxysilane can affect the thermal transitions of the polyamide matrix. researchgate.net Similarly, in studies involving the chemical modification of wood with IPTS, DSC has been used to identify new thermal transitions in the modified derivatives, distinguishing them from the original wood. researchgate.net

The data obtained from DSC experiments are typically presented as a thermogram, plotting heat flow against temperature. Key thermal events are identified as peaks or shifts in the baseline.

Table 1: Illustrative DSC Data for IPTS-Modified Polymer Composites

MaterialGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Source
Unmodified Polyamide 665220180 researchgate.net
Polyamide 6 with IPTS-modified Carbon Fiber72222185 researchgate.net
Unmodified Polypropylene/Poly(ethylene-co-octene)-45 (POE), 160 (PP)-115 (PP) utwente.nl
PP/POE with IPTS-modified Silica (B1680970)-45 (POE), 165 (PP)-120 (PP) utwente.nl

Note: The data in this table is illustrative and based on findings from the cited literature. Actual values may vary depending on the specific material composition and experimental conditions.

Dynamic Mechanical Thermal Analysis (DMTA)

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique for characterizing the viscoelastic properties of materials as a function of temperature and frequency. thermofisher.com It provides information on the storage modulus (E' or G'), loss modulus (E'' or G''), and the damping factor (tan δ). thermofisher.com For materials incorporating 3-isocyanatopropyltriethoxysilane, DMTA is crucial for understanding the effect of the silane on the mechanical performance and interfacial properties of composites.

The storage modulus represents the elastic response of the material, indicating its stiffness. An increase in the storage modulus of a composite after modification with IPTS suggests effective reinforcement. tandfonline.comrsc.org The loss modulus is related to the viscous response and energy dissipation as heat. The tan δ, which is the ratio of the loss modulus to the storage modulus, provides information about the damping characteristics of the material. The peak of the tan δ curve is often associated with the glass transition temperature (Tg). researchgate.net

In aramid-silica nanocomposites where IPTS was used to chemically bond the silica network to the polymer chain, DMTA showed a significant increase in the glass transition temperature and a considerably higher storage modulus compared to unbonded systems. tandfonline.com This indicates strong interfacial bonding and enhanced mechanical performance. tandfonline.com Similarly, for polyurethane composites reinforced with basalt fibers, DMTA has been employed to evaluate the effect of silane coupling agents on the material's properties. mdpi.com The results can reveal changes in the crosslink density and hardness of the composites. nih.gov

Table 2: Representative DMTA Findings for IPTS-Modified Composites

Material SystemKey FindingObservationSource
Aramid-silica nanocompositesIncreased Tg and Storage ModulusA large increase in Tg and a considerably higher storage modulus in the bonded system compared to the unbonded system. tandfonline.com
Polyamide 6 with sized carbon fibersIncreased Storage and Loss ModulusIncorporation of sized carbon fibers into the polymer matrix increased the storage and loss modulus of polyamide 6. researchgate.net
Dental resin-nanocompositesInfluence on Elastic ModulusThe type of silane coupling agent, including those with isocyanate functionalities, affects the elastic modulus of the composites both in dry and wet conditions. researchgate.net
Polyurethane/mesoscopic fly ash compositesImproved Crosslink DensityThe use of a silane coupling agent positively affects the crosslink density and hardness of the composites. nih.gov

Morphological and Surface Analysis of 3-Isocyanatopropyltriethoxysilane-Modified Materials

The performance of materials modified with 3-isocyanatopropyltriethoxysilane is intrinsically linked to their morphology and surface characteristics. A range of high-resolution microscopy and spectroscopy techniques are employed to visualize the microstructure and analyze the surface composition.

Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the analysis of materials modified with IPTS, SEM is invaluable for assessing the dispersion of fillers within a polymer matrix, examining the interfacial adhesion between the filler and the matrix, and observing the surface texture of coatings.

For instance, in dental composites, SEM has been used to analyze the bond between a resin and titanium treated with 3-isocyanatopropyltriethoxysilane, with images indicating cohesive failure of the bonding. nih.gov In composites of thermoplastic polyurethane (TPU) with silane-modified diatomite, SEM micrographs confirmed enhanced interfacial adhesion, as the modified surfaces were well-covered by the TPU matrix. researchgate.net SEM analysis of organic-inorganic hybrid sol-gel coatings containing IPTS on galvanized steel has also been used to evaluate the surface of the coatings. lnec.pt Furthermore, in the chemical modification of wood, SEM has revealed changes in the material's structure, showing a homogeneous, porous, and powdery appearance instead of fibrous characteristics after treatment with IPTS. researchgate.net

Transmission Electron Microscopy (TEM) provides much higher resolution images than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. TEM is particularly useful for examining the dispersion of nanoparticles and the morphology of core-shell structures.

In studies involving silica nanoparticles functionalized with 3-isocyanatopropyltriethoxysilane, TEM has been employed to confirm the morphology and size of the modified nanoparticles. nih.govrsc.org For example, in the synthesis of silica nanoparticles attached to graphene oxide using isocyanate-terminated chains, TEM images revealed that the silica nanoparticles were uniformly introduced onto the graphene oxide sheets. rsc.org Similarly, when β-cyclodextrin was functionalized onto magnetic nanoparticles using IPTS, TEM indicated that the resulting nanoparticles were mostly present as individual, non-clustered units in water. nih.gov

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about a surface. It is also capable of probing various surface properties such as friction and adhesion. For materials modified with 3-isocyanatopropyltriethoxysilane, AFM is used to characterize the surface roughness and morphology of thin films and grafted layers.

AFM studies have been conducted to investigate the grafting of silane molecules onto silica surfaces, providing insights into the structure of the grafted layer. acs.org The technique can be used to discriminate between a bare silica surface and one that has been grafted with silane. acs.org In the context of vapor-phase grafting of functional silanes on aluminum oxide, AFM has been used to verify the uniformity of the monolayer coatings. aip.org The surface morphology of thin films can be significantly influenced by the deposition technique and experimental conditions, which can be quantitatively assessed using AFM to determine parameters like surface roughness and grain size. researchgate.net

Table 3: AFM Characterization of Silane-Modified Surfaces

SystemParameter MeasuredKey FindingSource
Silane molecules on silica surfaceAdhesive interaction and friction behaviorTribological properties can be used to investigate surface modification. acs.org
Vapor-phase grafted silanes on Al2O3Uniformity of coatingEthoxy-based silanes exhibited uniform monolayer coatings. aip.org
Polymer chains interacting with silane networksAdhesion and adsorptionPenetration of polymer chains through a more open silane network can lead to higher levels of interaction. scielo.br
Thin filmsSurface roughness and grain sizeSurface morphology varies with deposition techniques and conditions. researchgate.net

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly powerful for analyzing the surface of materials modified with 3-isocyanatopropyltriethoxysilane, as it can confirm the successful grafting of the silane and identify the chemical bonds formed.

XPS analysis has been used to confirm the surface modification of silica nanoparticles after grafting with silane coupling agents. rsc.org In the development of functionalized magnetic nanoparticles, XPS confirmed the immobilization of β-cyclodextrin onto the nanoparticles via a process involving IPTS. nih.gov The technique can also be used to analyze the chemical composition of carbon fiber surfaces modified with IPTS to improve the interfacial properties in composites. researchgate.net For example, the presence of specific peaks corresponding to different carbon, oxygen, and nitrogen bonds can provide evidence of the chemical changes on the surface. researchgate.netrsc.org In a study on a new electrolyte additive for batteries, XPS showed that 3-isocyanatopropyltriethoxysilane was involved in the formation of a uniform and dense cathode electrolyte interphase (CEI) film. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Molecular Information

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed molecular information about the outermost 1-2 nanometers of a material. researchgate.net This makes it exceptionally well-suited for studying the surface functionalization and reactions of 3-isocyanatopropyl acetate (B1210297) and its derivatives. In ToF-SIMS analysis, a pulsed primary ion beam bombards the sample surface, causing the emission of secondary ions. These ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio, generating a high-resolution mass spectrum of the surface molecules. researchgate.netnih.gov

The power of ToF-SIMS lies in its ability to identify specific molecular fragments that are characteristic of the functional groups present on the sample surface. nist.gov For instance, in the analysis of surfaces modified with isocyanates, ToF-SIMS can detect characteristic ion fragments related to the isocyanate group (-NCO). nist.govsurrey.ac.uk Studies have utilized ToF-SIMS to assess the quality of isocyanate-functionalized surfaces. For example, the intensity of the isocyanate fragment at m/z = 42 (NCO-) can be monitored. nist.gov A decrease in this peak's intensity, coupled with an increase in the cyanide fragment (CN-) at m/z = 26, can indicate the degradation of the isocyanate functionality. nist.gov

Furthermore, ToF-SIMS is instrumental in evaluating the success of surface coupling reactions. By comparing the mass spectra of surfaces before and after reaction with other molecules, such as amines, the formation of new chemical bonds, like urea linkages, can be confirmed. nist.gov The technique can also provide information on the orientation and spatial distribution of molecules on the surface through chemical state imaging. researchgate.netwhiterose.ac.uk

Key Research Findings from ToF-SIMS Analysis:

Sample/ConditionKey Fragment Ions (m/z)ObservationReference
Isocyanate-functionalized surface42 (NCO-), 26 (CN-)The relative intensity of the NCO- peak indicates the retention of isocyanate functionality. nist.gov
Acid-treated isocyanate surfaceDecrease in m/z = 42, Increase in m/z = 26Confirms the degradation of isocyanate groups. nist.gov
PMDI on aluminum106 (C7H8N+), 132 (C8H6NO+), AlCHNO3-The ratio of 106/132 indicates reaction with water; the presence of AlCHNO3- suggests covalent bond formation. surrey.ac.uk

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Material Structure Elucidation

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful non-destructive techniques used to investigate the structural properties of materials at different length scales.

X-ray Diffraction (XRD) provides information about the crystalline structure of materials. When X-rays interact with a crystalline solid, they are diffracted in specific directions, producing a unique diffraction pattern. This pattern is a fingerprint of the crystal lattice and can be used to identify the crystalline phases present, determine the degree of crystallinity, and measure crystallite size. scispace.com In the context of materials modified with 3-isocyanatopropyl acetate derivatives, XRD can be used to assess how the modification affects the crystalline structure of a polymer matrix. For example, studies on polylactic acid (PLA) composites reinforced with microcrystalline cellulose (B213188) modified by 3-isocyanatopropyl triethoxysilane showed that the crystalline structure of PLA was not altered, although the degree of crystallinity increased. scispace.com

Small-Angle X-ray Scattering (SAXS) , on the other hand, probes the structure of materials on a larger length scale, typically from 1 to 100 nanometers. It is particularly useful for characterizing the size, shape, and arrangement of nanoparticles, polymers, and other nanoscale structures. In studies of hybrid materials synthesized using derivatives of this compound, SAXS provides insights into the organization of the material at the nanoscale. For instance, in ureasil-polyether hybrid films, SAXS has been used to determine the average distance between crosslinking nodes in the polymer network. nih.govunesp.br Changes in this distance upon swelling can be monitored to understand the material's response to different environments. unesp.br

Representative Data from XRD and SAXS Studies:

TechniqueMaterial SystemKey FindingsReference
XRDPLA/K-MCC compositesThe crystalline structure of PLA was not affected by the modified microcrystalline cellulose, but the degree of crystallinity increased. scispace.com
SAXSUreasil-polyether filmsDetermined the average distance between crosslinking nodes and monitored the swelling behavior of the matrix. nih.govunesp.br
XRD & SAXSUreasil-polyether films with dexamethasone (B1670325) acetateRevealed the formation of new crystalline phases and the alignment of rounded clusters. nih.gov

Electrochemical Characterization Techniques (DPV, CV) for Redox Properties of Modified Systems

Electrochemical techniques such as Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) are essential for investigating the redox properties of electrode surfaces modified with this compound and its derivatives. These methods provide information about electron transfer processes, surface coverage, and the stability of the modified layers.

Cyclic Voltammetry (CV) is a versatile electrochemical method where the potential of an electrode is swept linearly versus time in a cyclic manner. The resulting current is plotted against the applied potential, providing a voltammogram that reveals the potentials at which redox reactions occur. CV is used to characterize the electrochemical behavior of modified electrodes, assess the reversibility of redox processes, and evaluate the stability of the immobilized species over repeated potential cycles. researchgate.netconicet.gov.ar For instance, CV has been employed to study the electrochemical behavior of silica films formed on glassy carbon electrodes, where the charge on the silica surface influences the voltammetric response of redox probes. researchgate.net

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV, often used for quantitative analysis. openaccesspub.org In DPV, small voltage pulses are superimposed on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This results in peak-shaped voltammograms where the peak height is proportional to the concentration of the analyte. openaccesspub.orgum.es DPV offers higher resolution and lower detection limits compared to CV, making it suitable for detecting low concentrations of electroactive species. openaccesspub.org The technique has been utilized in the development of electrochemical sensors based on surface-immobilized redox-active polymers, demonstrating high sensitivity and stability. rsc.org

Illustrative Data from Electrochemical Characterization:

TechniqueSystemPurposeKey ObservationReference
CVSilica-modified glassy carbon electrodeInvestigate the effect of surface charge on redox probes.The negative charge on silica attenuated the current for anionic probes and increased it for cationic probes. researchgate.net
DPV & CVElectrodes with surface-immobilized poly(ferrocenylsilane)Study the electrochemical properties of the redox-active films.The films exhibited stable redox activity, enabling the fabrication of a sensitive ascorbic acid sensor. rsc.org
CVSulfonated silane in ceramic carbon electrodesDetermine the electrochemical surface area (ECSA) of platinum catalysts.The organosilicate structure provided better access to Pt sites, resulting in higher ECSA values. osf.io
DPVDetection of etidronic acidDevelop a sensitive electrochemical sensor.The sensor showed a linear response over a wide concentration range with a low limit of detection. mdpi.com

Applications of 3 Isocyanatopropyltriethoxysilane in Tailored Material Systems

Surface Modification and Functionalization Strategies

Covalent Grafting onto Inorganic Substrates (e.g., Silica (B1680970), Metal Oxides)

3-Isocyanatopropyltriethoxysilane (B1197299) is widely employed to functionalize the surfaces of inorganic materials like silica, glass, and metal oxides. cfmats.comchemicalbook.com The process involves the hydrolysis of the ethoxy groups in the presence of surface moisture or water, which generates reactive silanol (B1196071) (Si-OH) groups. These silanols can then form strong, covalent siloxane bonds with the hydroxyl groups present on the inorganic substrate surface. chemicalbook.com This covalent attachment ensures a durable and stable surface modification.

This grafting process significantly enhances the adhesion between inorganic materials and organic polymers. cfmats.comchemicalbook.com For instance, it is used as an adhesion promoter to improve the bonding of urethane (B1682113) and silicone-based sealants and coatings to glass and metal substrates, providing excellent wet adhesion and stability against thermal, chemical, and UV degradation. chemicalbook.com

Research has demonstrated the versatility of this approach on various inorganic materials:

Silica: Studies have shown the grafting of oligomers onto silica surfaces, pre-modified with IPTES, to create functional nanofillers for polymer composites. utwente.nl In one study, hydroxyl-terminated hydrogenated polybutadiene (B167195) was successfully grafted onto fumed silica via IPTES. utwente.nl

Mesoporous Silica (SBA-15): Triethoxysilylated borate (B1201080) clusters have been covalently linked to the pore surfaces of SBA-15 silica, demonstrating the ability to anchor complex functional molecules within porous structures. rsc.org

Graphene Oxide (GO) and Titanium Dioxide (TiO₂): While using the related compound 3-isocyanatopropyltrimethoxysilane (B97296) (IPTMS), researchers have successfully decorated graphene oxide and created TiO₂-GO nanocomposites. chemicalbook.com The isocyanate group reacts with functional groups on the GO surface, facilitating the integration of these nanomaterials into polymer matrices for applications such as anti-corrosion coatings. chemicalbook.com

The table below summarizes examples of inorganic substrate functionalization using 3-isocyanatopropyltriethoxysilane.

Table 1: Examples of Covalent Grafting of IPTES onto Inorganic Substrates

Inorganic Substrate Functionalization Goal Resulting Feature/Application Reference
Glass, Metals Adhesion Promotion Enhanced wet adhesion for sealants and coatings chemicalbook.com
Fumed Silica Nanofiller Compatibilization Grafting of rubber oligomers for polymer nanocomposites utwente.nl
SBA-15 Mesoporous Silica Anchoring of Functional Molecules Covalent linking of borate clusters inside pores rsc.org
Graphene Oxide/TiO₂* Nanocomposite Formation Improved dispersion and bonding in epoxy coatings chemicalbook.com

Note: This study utilized the related compound 3-isocyanatopropyltrimethoxysilane (IPTMS).

Functionalization of Polymeric Surfaces

The isocyanate group of 3-isocyanatopropyltriethoxysilane is highly reactive towards functional groups containing active hydrogen, such as hydroxyl (-OH) and amine (-NH₂) groups, which are often present on the surfaces of various polymers. cfmats.com This reactivity allows for the covalent grafting of the silane (B1218182) onto polymeric surfaces, thereby introducing triethoxysilane (B36694) moieties. These groups can then be used for subsequent reactions, such as crosslinking or bonding to inorganic fillers.

A notable application is in the surface treatment of poly(ethylene terephthalate) (PET). A method has been described for the solid-state functionalization of PET films and fibers, where the isocyanate group of IPTES reacts with the terminal alcohol and acid groups of the PET chains. researchgate.net This functionalization is a precursor step to crosslinking the polymer, which significantly enhances its thermomechanical properties. researchgate.net Similarly, IPTES has been used to create silicone-based amphiphilic polymers by reacting it with other monomers, leading to materials with unique surface properties for applications like marine antifouling coatings. mdpi.com

Role of 3-Isocyanatopropyltriethoxysilane in Polymer Chemistry and Composite Materials

Beyond surface modification, IPTES plays a critical role as a building block and crosslinking agent in the bulk synthesis of polymers and composite materials. Its ability to connect organic polymer chains to each other and to inorganic components is fundamental to the creation of advanced hybrid materials. cfmats.com

Crosslinking Agent in Polymer Networks

IPTES serves as an effective crosslinking agent, particularly in moisture-curable systems. silicorex.com In these applications, the material is formulated with polymers that can react with the isocyanate group. After application, the ethoxysilane (B94302) groups hydrolyze in the presence of atmospheric moisture, forming silanol intermediates that condense to create a stable, crosslinked siloxane network throughout the material. chemicalbook.com

This mechanism is central to its use in:

Urethane Systems: It is a key component in one-part, moisture-curable urethane adhesives, sealants, and coatings, where it acts as both a crosslinker and an adhesion promoter. chemicalbook.com

Silicone Sealants: It enhances the bonding between organic rubber and inorganic substrates in RTV (Room-Temperature-Vulcanizing) silicone formulations. cfmats.com

Polymer Modification: It is used to create silyl-modified urethane polymers (SPUR polymers) and silane-terminated polymers (MS polymers), which combine the benefits of polyurethane and silicone technologies. cfmats.com

PET Crosslinking: Following the functionalization of PET end groups with IPTES, the subsequent hydrolysis and condensation of the silane moieties lead to crosslinking, creating a network structure within the PET matrix. researchgate.net This results in an insoluble fraction of up to 70% and maintains the tensile properties of the material at temperatures as high as 320°C. researchgate.net

Formation of Organic-Inorganic Hybrid Materials (e.g., Ureasil-Polyether Hybrids, Siloxane-Cellulose Systems)

Organic-inorganic hybrids are materials that combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability) at the molecular level. IPTES is an ideal precursor for these materials due to its ability to form covalent bonds with both organic and inorganic components.

Ureasil-Polyether Hybrids: Transparent, flexible, and rubbery hybrid materials known as "ureasils" have been synthesized through a one-pot sol-gel process. rsc.org In this approach, IPTES reacts with a triamine-terminated polyether, such as glyceryl poly(oxypropylene)triamine (Jeffamine® T-5000). rsc.org The reaction between the isocyanate groups of IPTES and the amine groups of the polyether forms urea (B33335) linkages, while the hydrolysis and condensation of the triethoxysilane groups generate a crosslinked silica backbone. rsc.org This creates a structure where polyether chains are covalently connected to a silica network through urea bridges. rsc.org

Similarly, organic-inorganic hybrid membranes for gas separation have been prepared by reacting IPTES with hydroxyl-terminated polyethers like poly(ethylene glycol) (PEG) and poly(propylene glycol) (PPG). researcher.life The resulting materials, which consist of polyether chains linked to a siloxane network, show promising gas permeability and selectivity, particularly for CO₂ separation. researcher.life

Glycerol-Based Hybrids: New organic-inorganic hybrid materials have been synthesized by reacting glycerol (B35011) with a stoichiometric amount of IPTES. conicet.gov.aracs.org This reaction converts the glycerol molecule into a triurethane precursor containing nine ethoxysilane groups. conicet.gov.ar Subsequent sol-gel polycondensation of this precursor leads to transparent, solid materials with a biphasic structure of glycerol-rich domains within a hybrid matrix. conicet.gov.aracs.org The properties of these materials, such as hydrophobicity and mechanical damping, can be tuned by adjusting the molar ratio of IPTES to glycerol, as shown in the table below. acs.org

Table 2: Properties of Glycerol-IPTES Hybrid Materials

Molar Ratio (r = IPTES/Glycerol) Water Contact Angle (°) Rubbery Modulus (MPa) Glassy Modulus (MPa) Reference
0.75 43.6 130 - acs.org
1.5 - - Max Value acs.org
3 95.1 720 - acs.org

Computational and Theoretical Approaches in 3 Isocyanatopropyltriethoxysilane Research

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-isocyanatopropyltriethoxysilane (B1197299), DFT calculations have been pivotal in understanding its reactivity and electronic properties, particularly when used as a functional additive or a surface modification agent.

Detailed research findings from DFT studies have provided critical data on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals is fundamental to predicting a molecule's reactivity. For instance, in a study utilizing IPTES as an electrolyte additive for high-voltage lithium-ion batteries, DFT calculations revealed that IPTES possesses a higher HOMO energy level compared to the electrolyte solvents. researchgate.net This higher energy indicates that IPTES is more susceptible to oxidation, allowing it to decompose preferentially on the cathode surface. researchgate.net This preferential decomposition is crucial for forming a stable and uniform cathode electrolyte interphase (CEI) film, which protects the electrolyte from continuous degradation at high voltages and improves the battery's cycling stability. researchgate.net

DFT is also employed to elucidate the three-dimensional structures and reaction pathways of systems incorporating IPTES. For example, DFT calculations have been used to determine the optimized geometry of molecules synthesized by reacting IPTES with other compounds, such as in the preparation of phenanthroline-functionalized silica (B1680970) materials. iastate.edu These calculations help confirm the resulting molecular structures and provide insights into bond lengths and angles, which are essential for understanding the properties of the final material. iastate.edu

Table 1: Frontier Orbital Energies from DFT Calculations

Compound/Solvent HOMO Energy (eV) LUMO Energy (eV) Application Context
3-Isocyanatopropyltriethoxysilane (IPTS) Higher than solvent Not specified Electrolyte Additive in Li-ion Batteries researchgate.net

Note: Specific energy values were not provided in the source, only relative comparisons.

Molecular Dynamics Simulations for Interfacial Interactions in Hybrid Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This approach is particularly valuable for studying the complex interfacial interactions in hybrid systems where 3-isocyanatopropyltriethoxysilane acts as a coupling agent. These hybrid systems often involve an inorganic filler (like silica or carbon fiber) and an organic polymer matrix (such as epoxy or polyamide).

MD simulations can model the interface between the polymer matrix and the filler surface treated with IPTES. By simulating the atomic trajectories over time, researchers can gain a detailed understanding of how the silane (B1218182) molecules anchor to the filler surface via their silanol (B1196071) groups and how the isocyanate group interacts with the polymer matrix. sabanciuniv.eduresearchgate.net These simulations are used to investigate the enhancement of interfacial interactions in fiber-reinforced composites and silica/epoxy nanocomposites. sabanciuniv.edusemanticscholar.org

The insights from MD simulations include:

Adhesion and Bonding: Quantifying the non-bonded interaction energies (like van der Waals and electrostatic forces) and the formation of covalent or hydrogen bonds across the interface. researchgate.net

Structural Conformation: Observing how the polymer chains arrange themselves near the functionalized surface and how the IPTES molecules orient themselves to maximize favorable interactions.

Table 2: Typical Components of an MD Simulation for an IPTES-Modified Interface

Component Description Role in Simulation
Inorganic Substrate A model of the filler surface (e.g., a silica slab, SiO2). Represents the inorganic component of the hybrid material.
Silane Layer 3-Isocyanatopropyltriethoxysilane molecules grafted onto the substrate. Acts as the coupling agent connecting the two phases.
Polymer Matrix A collection of polymer chains (e.g., polyamide, epoxy). Represents the organic component of the hybrid material.
Force Field A set of parameters describing the potential energy of the system. Governs the interactions between all atoms, dictating their movement.

| Simulation Box | A defined volume containing all components, often with periodic boundary conditions. | Creates a representative model of the bulk material. |

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are a form of predictive modeling that aims to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. monash.edu The fundamental hypothesis is that the structural and chemical features of a molecule, known as molecular descriptors, can be used to predict its physical, chemical, or biological properties. monash.edunih.gov

While specific QSPR models developed exclusively for 3-isocyanatopropyltriethoxysilane are not widely reported in the reviewed literature, the methodology holds significant potential for research on this and related silane coupling agents. A QSPR model is built by first compiling a reliable dataset of molecules with known structures and measured properties. monash.edu Then, various molecular descriptors are calculated for each molecule. These descriptors can encode information about a molecule's topology, geometry, electronic properties, or physicochemical characteristics. Finally, statistical methods or machine learning algorithms are used to create a model that links these descriptors to the property of interest. nih.govchemrxiv.org

For a class of compounds like organosilanes, QSPR could be used to predict a range of important properties, accelerating materials discovery and optimization. Potential applications include:

Predicting the reactivity of the isocyanate group with different polymers.

Estimating the rate of hydrolysis of the triethoxysilane (B36694) group under various conditions.

Modeling the adhesion strength provided by the silane at a composite interface.

Predicting physical properties like boiling point, viscosity, and surface tension for new silane derivatives before they are synthesized. chemrxiv.org

Table 3: Potential QSPR Model for Silane Coupling Agents

Property to be Predicted (Dependent Variable) Examples of Molecular Descriptors (Independent Variables) Potential Application
Adhesion Strength Polarizability, Dipole Moment, Molecular Volume, Hydrogen Bond Donor/Acceptor Counts Designing improved coupling agents for composites.
Hydrolysis Rate Steric Hindrance Parameters, Partial Atomic Charges on Silicon, HOMO/LUMO Energies Optimizing the sol-gel process conditions for surface treatment.
Boiling Point Molecular Weight, van der Waals Surface Area, Topological Indices Estimating physical properties for process engineering and safety assessments. nih.gov

Future Research Directions and Emerging Paradigms for 3 Isocyanatopropyltriethoxysilane

Integration into Responsive and Smart Material Systems

The development of smart materials, which can respond to external stimuli such as light, temperature, or pH, is a major goal in material science. The bifunctional nature of 3-Isocyanatopropyl acetate (B1210297), featuring a reactive isocyanate group and an acetate moiety, presents a theoretical basis for its use in such systems.

Future research could focus on incorporating this molecule into polymer backbones or as a surface modifier on substrates. The isocyanate group is highly reactive toward nucleophiles like alcohols and amines, allowing it to be grafted onto various polymers or surfaces. The acetate group, in turn, could be hydrolyzed to a hydroxyl group, providing a site for further reactions or influencing the material's hydrophilicity. Investigations could explore whether materials modified with 3-Isocyanatopropyl acetate exhibit altered thermal, optical, or chemical responsiveness. For instance, its integration could potentially influence the lower critical solution temperature (LCST) of temperature-responsive polymers.

Advancements in Sustainable Synthesis and Processing Techniques

Green chemistry principles are increasingly critical in the synthesis of chemical compounds. Future research should prioritize the development of sustainable and efficient synthetic routes for this compound. This includes exploring enzymatic catalysis, utilizing bio-based starting materials, and employing continuous flow chemistry to minimize waste and energy consumption.

A comparative analysis of different synthetic pathways could be conducted to optimize yield, purity, and environmental impact. The table below outlines a hypothetical comparison of potential synthesis metrics that would be the goal of such research.

Table 1: Hypothetical Metrics for Sustainable Synthesis of this compound

Metric Conventional Route Potential Green Route Research Goal
Catalyst Metal-based Biocatalyst / Enzyme Reduce heavy metal waste
Solvent Volatile Organic Compounds (VOCs) Supercritical CO₂ / Bio-solvents Minimize environmental release
Atom Economy Moderate High Maximize incorporation of reactants

| Energy Input | High Temperature / Pressure | Mild / Ambient Conditions | Reduce energy consumption |

Exploring Novel Derivatization and Multifunctionalization Strategies

The true potential of a building-block molecule is often realized through its derivatives. The isocyanate group of this compound is a prime target for derivatization. It can react with a wide array of functional molecules to create novel structures with tailored properties.

Prospective research should investigate reactions with functional alcohols, amines, and thiols to create a library of new compounds. For example, reacting it with a fluorescent dye containing a hydroxyl group could yield a molecule for optical sensing. Similarly, reaction with biocompatible polymers like polyethylene (B3416737) glycol (PEG) could create new materials for biomedical applications. These strategies would transform the simple bifunctional molecule into a multifunctional platform, enabling its use in more complex material systems.

Tailoring Material Performance through Precise Structural Design

The ultimate goal of this research would be to establish clear structure-property relationships. By systematically modifying the structure of polymers and surfaces using this compound and its derivatives, researchers could precisely control final material performance.

Investigations should focus on how the concentration and placement of this modifying agent affect key material properties such as mechanical strength, thermal stability, surface energy, and biocompatibility. For example, using it as a cross-linking agent in a polymer matrix could enhance its rigidity and thermal resistance. The degree of improvement would likely correlate with the cross-linking density. Establishing these relationships is crucial for designing and fabricating materials tailored for specific, high-performance applications, from advanced coatings to biomedical devices. Currently, public research has not yet detailed these specific applications for this compound, marking it as a promising, open area for future scientific inquiry.

Q & A

Q. How do researchers integrate this compound into polymer matrices while preserving its functional groups?

  • Methodological Answer : Use controlled polymerization techniques (e.g., RAFT or ATRP) to incorporate the compound as a monomer. Monitor isocyanate consumption via FTIR (peak at ~2270 cm⁻¹). Post-polymerization, validate group retention using XPS or solid-state NMR. Accelerated aging tests (85°C/85% RH) assess hydrolytic stability in the polymer network. Compare results with theoretical degradation models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.